molecular formula C8H13ClOS B039411 2-(((3-Chloropropyl)thio)methyl)furan CAS No. 114914-08-8

2-(((3-Chloropropyl)thio)methyl)furan

Cat. No. B039411
M. Wt: 190.69 g/mol
InChI Key: QUKKJOOPLFQZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((3-Chloropropyl)thio)methyl)furan, commonly known as CPFM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPFM is a heterocyclic compound that belongs to the furan family, and it possesses a thioether and chloropropyl group.

Mechanism Of Action

The mechanism of action of CPFM is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. CPFM has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. Additionally, CPFM has been shown to bind to specific proteins, such as albumin and hemoglobin.

Biochemical And Physiological Effects

CPFM has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. CPFM has been shown to scavenge free radicals and protect against oxidative stress. Additionally, CPFM has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CPFM has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.

Advantages And Limitations For Lab Experiments

CPFM has several advantages for lab experiments, including its ease of synthesis and availability. CPFM is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, CPFM also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on CPFM. One area of interest is the development of CPFM-based materials with unique properties, such as conductivity or optical properties. Another area of interest is the development of CPFM-based drugs for the treatment of specific diseases, such as cancer or Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of CPFM and its potential applications in various fields.

Scientific Research Applications

CPFM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, CPFM has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In materials science, CPFM has been used as a building block for the synthesis of new materials with unique properties. In chemical biology, CPFM has been used as a tool for studying the function of proteins and enzymes.

properties

CAS RN

114914-08-8

Product Name

2-(((3-Chloropropyl)thio)methyl)furan

Molecular Formula

C8H13ClOS

Molecular Weight

190.69 g/mol

IUPAC Name

2-(3-chloropropylsulfanylmethyl)furan

InChI

InChI=1S/C8H11ClOS/c9-4-2-6-11-7-8-3-1-5-10-8/h1,3,5H,2,4,6-7H2

InChI Key

QUKKJOOPLFQZBL-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CSCCCCl

Canonical SMILES

C1=COC(=C1)CSCCCCl

synonyms

3-chloropropyl-2-furfurylsulfide
CLPFS

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.3 ml of a 30% sodium methylate solution in methanol is added in drops to 1.77 ml of furan-2-yl-methanethiol in 18 ml of anhydrous acetonitrile at 0° C. After 5 minutes, the drop-by-drop addition of 2.6 ml of 1-bromo-3-chloropropane is carried out. Then, the reaction solution is allowed to stir for 5 hours at room temperature. For working-up, the batch is diluted with ethyl acetate, washed with water and common salt solution, dried on magnesium sulfate and concentrated by evaporation in a vacuum. Chromatography of the crude product on silica gel with a hexane-ethyl acetate gradient yields 1.1 g of 2-(3-chloropropylthiomethyl)-furan as an oil.
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